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Sorbic Acid

Antifungal activity Bakery preservation Mould inhibition

Formulating pH-sensitive products? Benzoic acid or propionate fails at pH >4.5, causing spoilage and reformulation costs. Sorbic acid (CAS 22500-92-1) delivers superior mold and yeast inhibition. - **Higher efficacy:** MIC vs. *Campylobacter coli* (250 ppm) is 3x lower than benzoic acid (750 ppm). - **pH advantage:** >80% active undissociated form at pH 4.0; retains measurable activity up to pH 6.0. - **Proven shelf-life:** In baked goods, 117% mold-free extension vs. 63% for calcium propionate. Ideal for pharma syrups, processed meats, and post-bake applications. Available in research and pilot quantities with full traceability.

Molecular Formula C6H8O2
C6H8O2
CH3CH=CHCH=CHCOOH
Molecular Weight 112.13 g/mol
CAS No. 22500-92-1
Cat. No. B3421755
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSorbic Acid
CAS22500-92-1
Molecular FormulaC6H8O2
C6H8O2
CH3CH=CHCH=CHCOOH
Molecular Weight112.13 g/mol
Structural Identifiers
SMILESCC=CC=CC(=O)O
InChIInChI=1S/C6H8O2/c1-2-3-4-5-6(7)8/h2-5H,1H3,(H,7,8)/b3-2+,5-4+
InChIKeyWSWCOQWTEOXDQX-MQQKCMAXSA-N
Commercial & Availability
Standard Pack Sizes25 g / 100 g / 500 g / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilityless than 1 mg/mL at 68 °F (NTP, 1992)
Slightly soluble in water, soluble in ethanol.
In water, 1910 mg/L at 30 °C
In water, 1560 mg/L at 20 °C (OECD 105 Shake-Flask method)
In water: 0.25% at 30 °C, 3.8% at 100 °C
In propylene glycol: 5.5% at 20 °C;  in absolute ethanol or methanol: 12.90% at 20 °C;  in 20% ethanol: 0.29%;  in acetone: 9.2% at 20 °C;  in glacial acetic acid: 11.5% at 20 °C;  in benzene: 2.3%, in dioxane: 11.0% at 20 °C;  in carbon tetrachloride: 1.3% at 20 °C;  in cyclohexane: 0.28%;  in glycerol: 0.31% at 20 °C;  in isopropanol: 8.4%;  in isopropyl ether: 2.7% at 20 °C;  in methyl acetate: 6.1%;  in toluene: 1.9% at 20 °C
For more Solubility (Complete) data for SORBIC ACID (6 total), please visit the HSDB record page.
1.91 mg/mL at 30 °C
Solubility in water, g/100ml at 30Â °C: 0.25 (poor)
Slightly soluble in water
soluble (in ethanol)

Structure & Identifiers


Interactive Chemical Structure Model





Sorbic Acid: Chemical Identity and Preservative Class


Sorbic acid (CAS 22500-92-1; also indexed as 110-44-1), IUPAC name (2E,4E)-hexa-2,4-dienoic acid, is a short-chain unsaturated fatty acid with a molecular weight of 112.13 g/mol and a pKa of 4.76 at 25 °C [1]. It is a white to slightly yellow-white crystalline powder, sparingly soluble in water (approx. 1.6 g/L at 20 °C) but freely soluble in ethanol . Sorbic acid and its salts (potassium, sodium, calcium sorbates) constitute a major class of weak-organic-acid preservatives used globally across food, beverage, pharmaceutical, and cosmetic sectors to inhibit the growth of yeasts, moulds, and a broad range of bacteria [2]. It is produced commercially at an estimated 30,000 tons per year, primarily via the crotonaldehyde–ketene route [1].

Sorbic Acid Substitution Risks vs. In-Class Weak Acids


Despite sharing a weak-acid preservative mechanism, sorbic acid diverges quantitatively from its closest structural and functional analogs—benzoic acid and propionic acid—in three interconnected ways that make generic formulation interchange technically unsound. First, the pKa determines the pH window of antimicrobial activity: sorbic acid (pKa 4.76) retains >80% undissociated active form at pH 4.0, whereas benzoic acid (pKa ~4.2) is already losing efficacy at that same pH [1]. Second, intrinsic antimicrobial potency (minimum inhibitory concentration, MIC) against important food-borne pathogens differs substantially among these acids, with sorbic acid showing superior activity against Campylobacter coli (MIC 250 ppm vs. 750 ppm for benzoic acid at pH 7.0) [2]. Third, thermal degradation profiles differ: sorbic acid partially evaporates with formation of a transition compound, while benzoic acid evaporates cleanly via a zero-order mechanism, affecting their respective suitability for thermally processed goods [3]. These non-interchangeable properties demand evidence-based selection rather than cost- or availability-driven substitution.

Head-to-Head Evidence Against Comparator Preservatives


Bread Shelf-Life Extension vs. Calcium Propionate

In a factorial-design study directly comparing sorbic acid and calcium propionate in bread, the antifungal efficiency of sorbic acid was approximately three times that of calcium propionate. Shelf-life prolongation reached 117% for sorbic acid versus 63% for calcium propionate when salt and sugar were held at fixed baseline levels [1]. This is a direct head-to-head quantitative result obtained under identical bread-making conditions.

Antifungal activity Bakery preservation Mould inhibition

Fungistatic Efficacy in Pharmaceuticals vs. Benzoic Acid

A comparative study of the fungistatic properties of sorbic acid and benzoic acid was conducted against common mould contaminants in pharmaceutical preparations susceptible to mould growth. Sorbic acid was found to be superior to benzoic acid as a fungistatic agent [1]. This finding is supported by the differential pKa and dissociation behaviour of the two acids: at pH 4.0, sorbic acid retains >80% undissociated active form, while benzoic acid is already losing efficacy, and at pH 6.0 benzoic acid is almost entirely dissociated (inactive) [2].

Pharmaceutical preservation Fungistatic efficacy Mould prevention

MIC Against Campylobacter coli vs. Benzoic Acid

In a comprehensive MIC study of 57 microorganisms in animal products, sorbic acid demonstrated an MIC of 250 ppm against Campylobacter coli at pH 7.0, compared to 750 ppm for benzoic acid and 800 ppm for propionic acid against the same strain [1]. This represents a 3-fold potency advantage over benzoic acid. For Campylobacter jejuni, the advantage was also clear: sorbic acid MIC 250 ppm vs. benzoic acid 375 ppm vs. propionic acid 800 ppm. Across multiple bacterial species, sorbic acid consistently showed lower or comparable MIC values relative to benzoic and propionic acids at neutral pH, though all three acids became more potent as pH decreased to 4.5–6.0 [1].

Antimicrobial activity Minimum inhibitory concentration Food safety

Aqueous Stability Across pH vs. Other Preservatives

A gas chromatographic study comparing the degradation modes of sorbic acid, dehydroacetic acid, methyl p-hydroxybenzoate, and propyl p-hydroxybenzoate in aqueous solution found that sorbic acid was the most stable of all tested preservatives in both acidic and alkaline regions [1]. Dehydroacetic acid was rapidly decomposed either in acidic or in strong alkaline conditions, and hydrolysis of p-hydroxybenzoate esters was observed in the alkaline region [1]. Sorbic acid's superior aqueous stability was confirmed across the full pH spectrum studied.

Chemical stability Aqueous degradation Preservative longevity

Amide Derivative Potency and pH-Independence vs. Benzoic Acid Analogs

When sorbic acid and benzoic acid were each conjugated with amino acid esters to produce amide derivatives, the sorbic acid amides (SAADs) exhibited significantly better antimicrobial activity than their benzoic acid amide (BAAD) counterparts [1]. The lead compound, isopropyl N-[1-oxo-2,4-hexadien-1-yl]-L-phenylalaninate (a7), showed MIC values of 0.17 mM against B. subtilis and 0.50 mM against S. aureus, while the MIC values of unmodified sorbic acid were >2 mM for both organisms [1]. Most critically, compound a7 displayed pH-independent antimicrobial activity across the range pH 5.0–9.0 and remained effective even at pH 9.0, whereas conventional sorbic acid loses efficacy above pH 6.5 [2].

Derivative synthesis Antimicrobial activity pH-independent preservation

Thermal Decomposition Behavior vs. Benzoic Acid

Thermogravimetric analysis of benzoic, sorbic, and citric acids under identical conditions revealed distinct thermal behaviours. Benzoic acid completely evaporated via a clean zero-order kinetic mechanism, leaving no residue. Sorbic acid partially evaporated also by a zero-order mechanism, but simultaneously produced a transition compound (partial thermal decomposition), indicating chemical alteration upon heating [1]. This differential behaviour means that sorbic acid is not fully recoverable by evaporation under thermal processing conditions, which has implications for its concentration in heat-sterilised or baked products.

Thermal stability Thermogravimetry Process compatibility

Procurement and Application Scenarios


Bakery Shelf-Life Where Calcium Propionate Underperforms

In bread and cake formulations where calcium propionate delivers only a 63% shelf-life extension, switching to sorbic acid can extend mould-free shelf life by 117% — nearly double the extension at equivalent baseline conditions [1]. Sorbic acid's antifungal efficiency is approximately three times that of calcium propionate [1]. However, because sorbic acid inhibits yeast fermentation, it must be applied post-baking via surface spray, encapsulation, or incorporation into packaging material to avoid interfering with dough-leavening [2]. Procurement teams should specify encapsulated or coated sorbic acid grades for direct dough incorporation to prevent yeast inhibition while retaining superior antifungal performance.

Neutral-pH Animal Product Preservation

For products such as fresh poultry, pork, beef, and processed meats where pH may exceed 6.0, sorbic acid demonstrates lower MIC values than benzoic acid against key pathogens. Against Campylobacter coli — a major foodborne pathogen in poultry — sorbic acid MIC (250 ppm) is three times lower than benzoic acid (750 ppm) [3]. In animal product challenge studies, sorbic acid MICs ranged from 100 to 1,200 ppm depending on the food matrix and target organism, enabling lower inclusion rates compared to benzoic acid (100–>1,500 ppm) [3]. This translates into reduced ingredient cost per unit of antimicrobial protection and lower sensory impact from the preservative itself.

Pharmaceutical Preservation Against Mould at Moderate pH

Pharmaceutical syrups, suspensions, and topical preparations with pH in the 4.0–6.0 range benefit specifically from sorbic acid over benzoic acid. At pH 4.0, sorbic acid remains >80% in its active undissociated form, whereas benzoic acid is already experiencing significant dissociation and loss of efficacy [4]. At pH 6.0, benzoic acid is essentially inactive as a preservative, while sorbic acid, although compromised, still retains measurable antimicrobial activity [4]. Independent fungistatic comparisons confirm sorbic acid's superiority over benzoic acid against common mould contaminants in pharmaceutical preparations [5]. Procurement specifications for pharmaceutical-grade sorbic acid should require purity ≥99.0% (anhydrous basis) per pharmacopoeial standards .

R&D for pH-Independent Preservatives via Amide Derivatives

Research groups aiming to create preservatives effective in neutral-to-alkaline food or pharmaceutical matrices should prioritise the sorbic acid scaffold over the benzoic acid scaffold. Conjugation of sorbic acid with amino acid esters yields amide derivatives (SAADs) with >11-fold improved potency over the parent acid (MIC 0.17 mM vs. >2 mM against B. subtilis) and, critically, pH-independent activity retained at pH 9.0 — a pH at which conventional sorbic acid is entirely inactive [6]. In contrast, analogous benzoic acid amide derivatives (BAADs) showed minimal improvement over their parent compound [6]. This differential derivatisation potential makes sorbic acid the preferred starting material for novel preservative development targeting alkaline or variable-pH products.

Technical Documentation Hub

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